molecular formula C17H18N2O2 B1531159 trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1221791-62-3

trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1531159
CAS RN: 1221791-62-3
M. Wt: 282.34 g/mol
InChI Key: ROBXPKYRUKXCDH-GJZGRUSLSA-N
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Description

“trans-1-Benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring . This type of nitrogen heterocycle is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves constructing the ring from different cyclic or acyclic precursors, while the second involves functionalizing preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its stereochemistry due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Antimicrobial Activity

Pyridine derivatives, which include this compound, have been shown to possess antimicrobial properties . The synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .

Inhibitor Development

This compound has been found to act as an inhibitor for several targets, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These inhibitors are utilized in the treatment of various disorders, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Peptide Bond Surrogate

The 1,4-disubstituted 1,2,3-triazoles, which can be derived from this compound, are surrogates for the peptide bond . They show chemical as well as biological stability .

Biosynthesis of Lignin

This compound acts as an intermediate in the biosynthesis of lignin , which is an antioxidant. It is used as a food additive in coffee products, chewing gum, and mint .

Inhibition of Collagen Synthesis

Pyridine-2,4-dicarboxylic acid, which can be derived from this compound, can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells that are mainly responsible for collagen synthesis in liver fibrosis .

Future Directions

The pyrrolidine ring is a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and optimizing the structure of pyrrolidine derivatives .

properties

IUPAC Name

(3R,4R)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16/h1-9,14-15H,10-12H2,(H,20,21)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXPKYRUKXCDH-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147916
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221791-62-3
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4R)-1-(Phenylmethyl)-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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